Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that features an imidazo[1,2-a]pyridine coreThe imidazo[1,2-a]pyridine scaffold is known for its biological activity and is often explored for drug development and other scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde in the presence of a catalyst. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazo[1,2-a]pyridine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Methyl 2-carboxyimidazo[1,2-a]pyridine-3-carboxylate.
Reduction: Methyl 2-hydroxymethylimidazo[1,2-a]pyridine-3-carboxylate.
Substitution: Depending on the substituents introduced, various derivatives of the imidazo[1,2-a]pyridine core.
Scientific Research Applications
Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Explored for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
- Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate
- Methyl 1-hydroxyindole-3-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Comparison: Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine core. This substitution pattern can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For example, the position of the formyl group can affect the compound’s ability to undergo specific chemical reactions and interact with biological targets .
Properties
IUPAC Name |
methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)9-7(6-13)11-8-4-2-3-5-12(8)9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJWYESTNCFUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2N1C=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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